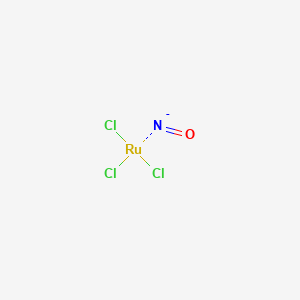
(-)-Citronellal
Overview
Description
(S)-(-)-citronellal is the (3S)-stereoisomer of 3,7-dimethyloct-6-enal (citronellal). It is an enantiomer of a (R)-(+)-citronellal.
(S)-(-)-Citronellal is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
Properties
IUPAC Name |
(3S)-3,7-dimethyloct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044476 | |
| Record name | (S)-(-)-Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-05-3 | |
| Record name | (S)-Citronellal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (S)-(-)-Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,7-dimethyloct-6-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-citronellal?
A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and 1H Nuclear Magnetic Resonance (1H NMR) to characterize this compound. [, ]
Q3: How does this compound exert its insecticidal effect?
A3: Research suggests that this compound, along with other compounds like (1S)-(−)-β-pinene, exhibits insecticidal activity primarily through vapor action. [] This suggests that it might target the respiratory system of insects.
Q4: Does this compound interact with any specific molecular targets?
A4: Studies indicate that this compound can directly activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels in Drosophila and Anopheles gambiae mosquitoes. This interaction is isoform-dependent, with higher sensitivity observed for TRPA1(A) isoforms. []
Q5: What are the downstream effects of this compound's interaction with TRPA1 channels?
A5: Activation of TRPA1 channels by this compound in Drosophila leads to a significant enhancement of the feeding-inhibitory effect of N-methylmaleimide (NMM), suggesting its role in feeding suppression. []
Q6: Can this compound be synthesized through biocatalytic pathways?
A6: Yes, researchers have successfully developed a bienzymatic cascade for the production of (R)-citronellal from geraniol, utilizing a copper radical oxidase (CgrAlcOx) and an old yellow enzyme (OYE2). This cascade achieved high conversion (95.1%) and enantiomeric excess (95.9%) for (R)-citronellal. []
Q7: What is the role of this compound in the synthesis of other compounds?
A7: this compound serves as a valuable chiral building block in organic synthesis. It has been utilized as a starting material in the synthesis of various compounds, including:
- The C(17)-C(28) fragment of Didemnaketal B. [, ]
- (-)-Fusarisetin A. [, ]
- The guaiane sesquiterpene (−)-isoguaiene. []
- Leucosceptroids A and B. []
- (±)- and (+)-Sorgolactone. []
Q8: Have any computational studies been conducted on this compound?
A8: Yes, researchers have employed computational chemistry to investigate the interactions of this compound. For instance, semi-empirical AM1 calculations revealed that the energy of (R)-(+)-citronellal on β-DEX 225 stationary phase was lower than that of (S)-(-)-citronellal, offering insights into the enantiomeric separation. []
Q9: How does the structure of this compound influence its toxicity to insects?
A9: Structure-activity relationship studies suggest that structural characteristics of terpenoids, such as the type of functional groups, play a crucial role in determining their toxicity to insects like Blattella germanica. [, ]
Q10: Are there any studies on the stability of this compound under different conditions?
A10: While specific stability studies on this compound were not reported within the provided research, it's important to note that terpenes, in general, can be prone to oxidation and degradation under certain conditions (e.g., exposure to light, heat, and air).
Q11: What is known about the toxicity of this compound?
A11: Research has primarily focused on the insecticidal and antifungal activities of this compound. While some studies [] suggest low theoretical toxicity based on in silico predictions, further research is necessary to fully evaluate its safety profile and potential adverse effects.
Q12: Can microorganisms modify this compound?
A12: Yes, fungi, particularly species from the genera Penicillium and Fusarium, have demonstrated the ability to biotransform this compound. [] For instance, Fusarium species can convert this compound into (S)-citronellol and (S)-citronellic acid. []
Q13: What analytical methods are used to study this compound?
A13: Researchers utilize various analytical techniques for studying this compound, including:
- Gas Chromatography (GC) for separation and analysis. [, , ]
- Mass Spectrometry (MS) for compound identification. [, , , ]
- Enantioselective Gas Chromatography (enantio-GC) to determine enantiomeric ratios. []
Q14: What resources are available for researchers studying this compound?
A14: Researchers benefit from several resources, including:
Q15: What are the potential cross-disciplinary applications of this compound research?
A15: Research on this compound spans multiple disciplines, including:
- Organic Chemistry: For synthesizing complex molecules. [, , , , , ]
- Biotechnology: For developing biocatalytic processes and exploring its use in metabolic engineering. [, , ]
- Pharmacology: For investigating its potential therapeutic applications, particularly its antifungal and insecticidal activities. [, , , , , ]
- Agriculture: As a potential biopesticide for pest control. [, ]
Q16: Does the enantiomeric purity of citronellal affect its biological activity?
A16: Yes, the enantiomers of citronellal can exhibit different biological activities. For instance, (R)-(+)-citronellal demonstrated higher electrophysiological responses in citrus root weevils compared to (S)-(-)-citronellal. [] Additionally, studies on Candida albicans revealed differences in antifungal effects between (R) and (S)-citronellal enantiomers. []
Q17: Are there any known cases of resistance to citronellal in insects?
A17: While specific resistance mechanisms to citronellal haven't been extensively studied, research suggests that its toxicity to Blattella germanica doesn't seem to share common modes of action with other insecticides like acetylcholinesterase inhibitors and pyrethroids. [] This indicates a lower likelihood of cross-resistance.
Q18: What is the role of citronellal in plant defense mechanisms?
A18: Citronellal, as a component of essential oils in plants like citronella and eucalyptus, likely plays a role in their defense mechanisms against herbivores and pathogens. Its insecticidal and antifungal properties contribute to this protective function. [, , ]
Q19: Can citronellal be used in combination with other compounds to enhance its efficacy?
A19: Yes, research shows that citronellal can synergistically enhance the effects of other compounds. For example, in Drosophila, citronellal significantly boosted the feeding-inhibitory effect of the TRPA1 agonist NMM. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

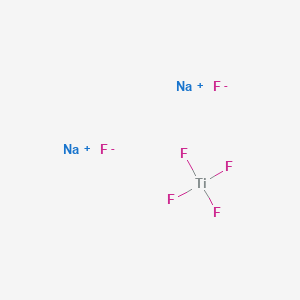

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
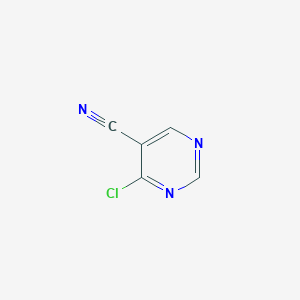
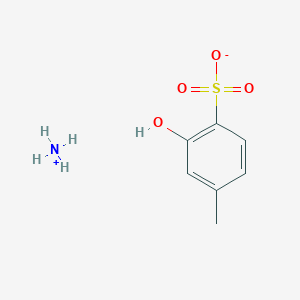

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)
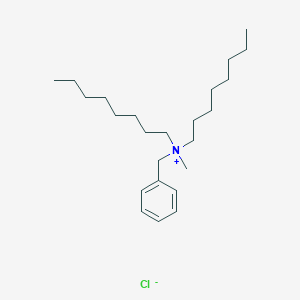

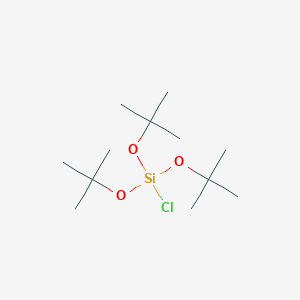

![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)
